molecular formula C21H20N6O4S B2940845 N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-95-0

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No. B2940845
CAS RN: 895117-95-0
M. Wt: 452.49
InChI Key: ZPCXXJYUWOZACM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,2,3-triazole ring, a 1,2,4-thiadiazole ring, and methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The presence of multiple heterocyclic rings and methoxy groups suggests that this compound could have a complex 3D structure. The exact structure would depend on the specific arrangement and conformation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing triazole and thiadiazole rings. These groups could potentially make the compound reactive towards electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Photodynamic Therapy

The design and synthesis of zinc phthalocyanine derivatives have shown remarkable potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds, characterized by their high singlet oxygen quantum yield and good fluorescence properties, are crucial for initiating Type II photophysical reactions necessary for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

Derivatives incorporating thiadiazole and methoxybenzamide structures have been synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential application in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antioxidant Properties

Research into 1,2,4-triazolo[3,4-b][1,3,4]thiadiazin derivatives bearing the methoxyphenol moiety has revealed significant antioxidant capabilities in these compounds. Comparative studies with known antioxidants like ascorbic acid and BHT have shown that certain derivatives exhibit superior antioxidant activities, highlighting their potential use in mitigating oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide have provided insights into the impact of intermolecular interactions on molecular geometry. These studies are critical for understanding the physical and chemical properties of such compounds, which can influence their application in drug design and materials science (Karabulut et al., 2014).

Future Directions

Further studies could focus on synthesizing this compound and investigating its physical and chemical properties. Biological testing could reveal potential applications in medicine or other fields .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as dimethoxybenzenes , which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups . These compounds have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function .

Biochemical Pathways

Other dimethoxybenzenes have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s metabolism and excretion would likely depend on the specific enzymes present in the liver and kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by other dimethoxybenzenes , it is possible that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and the context in which it is used.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the compound’s ionization state, which may alter its interaction with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, thereby reducing its stability .

properties

IUPAC Name

N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)16-11-15(30-3)8-9-17(16)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-14(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCXXJYUWOZACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

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